molecular formula C20H17N3O2S B2997610 N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide CAS No. 300378-99-8

N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B2997610
CAS No.: 300378-99-8
M. Wt: 363.44
InChI Key: CPZAAOIGLMPVHH-UHFFFAOYSA-N
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Description

N-[1-(6-Methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide is a benzamide derivative featuring a unique thioether-linked 6-methylpyrimidin-4-yl group. Its structure comprises a benzamide core conjugated to a 2-oxo-2-phenylethyl moiety, with a sulfur atom bridging the pyrimidine ring and the ethyl chain.

Properties

IUPAC Name

N-[1-(6-methylpyrimidin-4-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-12-17(22-13-21-14)26-20(18(24)15-8-4-2-5-9-15)23-19(25)16-10-6-3-7-11-16/h2-13,20H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZAAOIGLMPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide typically involves several steps:

  • Formation of the pyrimidinyl thioether moiety by reacting 6-methylpyrimidine with thiol reagents.

  • Coupling this intermediate with a phenylacetic acid derivative under oxidative conditions to form the thioether linkage.

  • Formation of the amide bond by reacting the carboxylic acid derivative with benzoyl chloride or an equivalent benzamide-forming reagent.

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for larger scale production, often using continuous flow chemistry techniques to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions could be performed on the carbonyl group using agents like sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions: The reactions typically employ standard organic solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures ranging from -20°C to 120°C.

Major Products Formed: Major products from these reactions include the corresponding sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, which could alter the biological and chemical properties of the molecule.

Scientific Research Applications

Chemistry: This compound can be utilized in the development of new organic reactions and as a reagent in synthetic chemistry to form more complex molecules. Biology: Its structure suggests potential as a ligand for binding studies in biochemistry, particularly those targeting specific receptors or enzymes. Medicine: While not extensively studied, derivatives might possess bioactive properties useful in drug design. Industry: Its unique thioether and amide bonds could be useful in materials science for developing new polymers or resins.

Mechanism of Action

The compound's mechanism of action in biological systems might involve interaction with specific enzymes or receptors due to its aromatic and amide functionalities. It could act as an inhibitor or activator, depending on the structure of the interacting molecule. Pathways involved might include signal transduction mechanisms where binding to a receptor triggers a cellular response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide with benzamide derivatives from the provided evidence, focusing on substituent effects and inferred properties.

Substituent-Driven Structural Comparisons

  • Analog Compounds from Evidence: 4-Chloro-N-(2-oxo-2-phenylethyl)benzamide (): Features a chloro substituent on the benzamide phenyl ring. N-[(2S)-3-(4-Methoxyphenyl)-...]benzamide derivatives (): Include alkoxy (methoxy, ethoxy) and hydroxy-amino substituents.

Physicochemical Property Analysis

The table below contrasts inferred properties of the target compound with data from analogs:

Property Target Compound (Inferred) 4-Chloro-N-(2-oxo-2-phenylethyl)benzamide N-[(2S)-3-(4-Methoxyphenyl)-...]benzamide
Molecular Weight (g/mol) ~383.4 (calculated) 273.72 ~450–500 (estimated)
logP ~3.5–4.0 (higher due to pyrimidine) 2.90 ~1.5–2.5 (lower due to polar groups)
Hydrogen Bond Acceptors 6 (amide O, pyrimidine N, oxo O) 4 6–8 (amide, hydroxy, alkoxy O)
Polar Surface Area (Ų) ~90–100 37.9 ~110–130
Solubility (logSw) -3.5 to -4.0 (poor aqueous solubility) -3.57 -2.0 to -3.0 (moderate)

Key Observations

Lipophilicity (logP) :

  • The target’s 6-methylpyrimidin-4-ylthio group likely increases logP compared to the chloro analog (logP 2.9) due to aromatic bulk and methyl substitution .
  • Alkoxy/hydroxy derivatives () exhibit lower logP values, emphasizing the role of polar substituents in reducing lipophilicity .

The chloro analog’s low polar surface area (37.9 Ų) correlates with poor solubility, while the target’s larger polar surface area (~90–100 Ų) may marginally improve solubility relative to the chloro compound .

Synthetic Considerations :

  • The target’s thioether linkage may require specialized synthetic routes (e.g., nucleophilic substitution with 6-methylpyrimidin-4-thiol), contrasting with the chloro analog’s straightforward synthesis via amide coupling .

Pharmacological Implications (Inferred)

  • Target Selectivity : The pyrimidine-thio moiety may confer selectivity for enzymes with hydrophobic active sites (e.g., kinases), whereas alkoxy derivatives () might favor targets requiring polar interactions.
  • Metabolic Stability : The thioether group in the target could enhance metabolic stability compared to ether or ester analogs, as sulfur is less prone to oxidative degradation.

Biological Activity

N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure, which can be represented by the following molecular formula:

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.4 g/mol

The structural representation includes a pyrimidine ring, a thioether linkage, and a phenyl group, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Utilizing 6-methylpyrimidine derivatives.
  • Thioether Formation : Introducing the thioether linkage through nucleophilic substitution.
  • Acylation : The final step often involves acylating the amine to form the benzamide structure.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds derived from pyrimidine structures. For instance, derivatives of 6-methylpyrimidine have shown significant activity in models of epilepsy, suggesting that modifications to the pyrimidine ring can enhance anticonvulsant effects .

Neuroleptic Effects

Benzamide derivatives are known for their neuroleptic activities. Research indicates that compounds with similar structures exhibit inhibitory effects on apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders . The correlation between chemical structure and activity is critical, as specific substitutions on the benzamide moiety can enhance efficacy.

Study 1: Neuroleptic Activity Assessment

A study evaluated various benzamide derivatives for their neuroleptic effects. Among them, compounds similar to this compound demonstrated significant inhibition of stereotyped behaviors in rats, indicating potential therapeutic applications in psychiatry .

Study 2: Anticonvulsant Screening

In another research effort, derivatives of 6-methylpyrimidine were screened for anticonvulsant activity using standard seizure models. The findings revealed that certain modifications to the thioether and benzamide portions significantly improved protective effects against induced seizures .

Data Summary Table

Property Value
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Anticonvulsant ActivitySignificant in models
Neuroleptic ActivityInhibitory effects noted

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